molecular formula C10H9BrN2O2 B13676184 Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13676184
M. Wt: 269.09 g/mol
InChI Key: PLZOYODYMOIJNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine ring . The reaction conditions often involve heating and the use of solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-6-8-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3

InChI Key

PLZOYODYMOIJNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC(=C2)Br

Origin of Product

United States

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